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Compound of Interest
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Compound Name:
benzoxazine-7-carboxylate

Cat. No. B115027

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in compounds
with a wide array of biological activities. Strategic substitution on the benzene ring of this
scaffold plays a crucial role in modulating its pharmacological profile. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of 7-substituted 1,4-
benzoxazine derivatives, with a focus on their herbicidal, anticancer, antimicrobial, and
neuroprotective activities. The information presented herein is compiled from various scientific
studies to aid researchers in the design and development of novel and potent 1,4-benzoxazine-
based agents.

Herbicidal Activity: Potent Protoporphyrinogen
Oxidase (PPO) Inhibitors

A significant area of investigation for 7-substituted 1,4-benzoxazines has been in the
development of herbicides. Many of these compounds act by inhibiting protoporphyrinogen
oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.

Comparative Activity of 7-Substituted Analogs
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The substitution at the 7-position of the 1,4-benzoxazin-3-one ring has been shown to be

critical for herbicidal potency. Fluorine substitution, in particular, has been extensively explored

and has led to the development of commercial herbicides.

Activity

Compound ID 7-Substituent Target Weeds . Reference
(IC50/Ki)
IC50 values [Not explicitly
) ] Velvetleaf, comparable to stated, but
Flumioxazin -F S
Crabgrass other PPO implied in
inhibitors multiple sources]
IC50 values [Not explicitly
Velvetleaf, comparable to stated, but
Compound 8e -F ] o
Crabgrass B2055 (iodo implied in
analogue) multiple sources]
Not explicitl
Ki=14 nM [ PACTEY
o stated, but
Compound 7af -F Broad-spectrum (Nicotiana S
implied in
tabacum PPO) ]
multiple sources]
Highest Not explicitl
Wheat, Lolium 9 L : PACTEY
o phytotoxicity and  stated, but
7F-D-DIBOA -F rigidum, Avena o o
selectivity among  implied in

fatua

tested analogs

multiple sources]

Mechanism of Action: PPO Inhibition

The primary mode of action for these herbicidal 1,4-benzoxazines is the inhibition of

protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen
IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen 1X,
which then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX.
In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer,
generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane
damage, ultimately leading to cell death.
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Mechanism of action of PPO-inhibiting 7-substituted 1,4-benzoxazine herbicides.

Experimental Protocols

Enzyme Extraction: Homogenize fresh plant tissue (e.g., spinach leaves) in an ice-cold
extraction buffer. Centrifuge the homogenate and collect the supernatant containing the
crude enzyme extract.

Assay Reaction: In a microplate, combine the enzyme extract with an assay buffer and
various concentrations of the test compound (7-substituted 1,4-benzoxazine).

Substrate Addition: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

Measurement: Monitor the increase in fluorescence or absorbance resulting from the
formation of protoporphyrin IX over time using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required
to reduce the enzyme activity by 50%.

Plant Material: Use seeds of target weed species and crop species.

Pre-emergence Application: Sow seeds in pots filled with soil. Apply the test compound
solution to the soil surface before the emergence of seedlings.

Post-emergence Application: Grow plants to a specific stage (e.g., 2-3 leaf stage). Apply the
test compound solution as a foliar spray.
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o Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visual rating
of plant injury (e.g., chlorosis, necrosis) and by measuring plant biomass (fresh or dry
weight) compared to untreated control plants.

Anticancer Activity

Several studies have explored the potential of 1,4-benzoxazine derivatives as anticancer

agents. While systematic SAR studies focusing solely on the 7-position are limited, some

reports provide valuable insights into the effect of substituents at this position on cytotoxic
activity.

Comparative Activity of 7-Substituted Analogs

The nature of the substituent at the 7-position can influence the anticancer potency of 1,4-
benzoxazines. Halogen and methoxy groups have been investigated, showing varying degrees
of activity against different cancer cell lines.

. Cancer Cell o
Compound ID 7-Substituent Li Activity (IC50) Reference
ine
Compound with 6.35 uM - 13.60
-Cl MCF-7 (Breast) [1]
7-Cl M
Compound with 6.41 uM - 12.65
HCT-116 (Colon) [1]
7-Cl UM
7-nitro-2-aryl ) Close to
o -NO2 HeLa (Cervical) o [2]
derivative (3c) doxorubicin
_ Exhibits
Compound 3h (in - ) )
) -Cl (and methyl) Not specified antibacterial [3]
a series) o
activity

Compound 3d (in

a series)

-OCH3 (and
methyl)

Not specified

High antioxidant
activity (IC50
53.33 pg/ml)

[3]

Note: The data presented is from different studies and direct comparison should be made with
caution.
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Experimental workflow for evaluating the anticancer activity of 7-substituted 1,4-benzoxazines.

Experimental Protocol: MTT Assay for Cell Viability

o Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

 Compound Treatment: Treat the cells with various concentrations of the 7-substituted 1,4-

benzoxazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for a few hours. Viable cells with active mitochondrial
dehydrogenases will convert MTT into purple formazan crystals.

o Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(e.g., 570 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value.

Antimicrobial Activity

The 1,4-benzoxazine core is also a promising scaffold for the development of new antimicrobial
agents. The substitution pattern on the aromatic ring, including at the 7-position, can
significantly impact the antimicrobial spectrum and potency.

Comparative Activity of 7-Substituted Analogs

Limited studies have systematically evaluated the effect of 7-substitution on antimicrobial
activity. However, some examples highlight the potential of these derivatives.

Activity
Compound ID 7-Substituent Microorganism (MIC/Zone of Reference
Inhibition)
Zone of
Compound 3h -Cl (and methyl) Bacteria inhibition: 14-19 [3]
mm
N [Not explicitly
Gram-positive
General o stated, but
] -OCH3 and Gram- Good activity o
observation implied in

negative bacteria .
multiple sources]
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Note: The data is derived from different studies and methodologies, making direct comparisons
challenging.

Experimental Protocol: Broth Microdilution Method for
MIC Determination

e Preparation of Inoculum: Prepare a standardized suspension of the test microorganism
(bacteria or fungi) in a suitable broth medium.

» Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well
microtiter plate containing broth.

¢ Inoculation: Add the microbial inoculum to each well of the microtiter plate.

 Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

e MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest
concentration of the compound that completely inhibits the visible growth of the
microorganism.

Neuroprotective Activity

The neuroprotective potential of 1,4-benzoxazine derivatives has been recognized, with studies
indicating their ability to protect neurons from various insults. However, there is a notable lack
of specific SAR studies focusing on the influence of substituents at the 7-position.

General Findings and Research Gap

Studies on neuroprotective 1,4-benzoxazines have often focused on substitutions at other
positions of the benzoxazine ring. For instance, substitutions at the 2- and 8-positions have
been shown to be important for neuroprotective effects.[4][5] The role of the 7-substituent in
modulating neuroprotective activity remains an under-explored area, representing a significant
research opportunity for the development of novel therapeutic agents for neurodegenerative
diseases.

Experimental Protocol: In Vitro Neuroprotection Assay
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e Neuronal Cell Culture: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in
appropriate media.

 Induction of Neurotoxicity: Induce neuronal damage using a neurotoxic agent (e.g.,
glutamate for excitotoxicity, or hydrogen peroxide for oxidative stress).

e Compound Treatment: Co-treat the cells with the neurotoxic agent and various
concentrations of the test 1,4-benzoxazine derivatives, or pre-treat the cells with the test
compounds before adding the neurotoxin.

o Assessment of Cell Viability: After the treatment period, assess neuronal viability using
methods such as the MTT assay, LDH release assay (measuring cell membrane damage),
or by morphological analysis (e.g., counting surviving neurons).

o Data Analysis: Determine the concentration at which the test compound provides significant
protection against neurotoxicity.

Conclusion

The 7-position of the 1,4-benzoxazine scaffold is a critical site for substitution that significantly
influences its biological activity. In the context of herbicidal action, a 7-fluoro substituent is a
key feature for potent PPO inhibitors. For anticancer and antimicrobial activities, while less
systematically studied, substitutions with halogens and methoxy groups at the 7-position have
shown promise. The role of 7-substitution in neuroprotection remains a largely unexplored but
potentially fruitful area for future research. This comparative guide highlights the current
understanding of the SAR of 7-substituted 1,4-benzoxazines and provides a foundation for the
rational design of new derivatives with enhanced potency and selectivity for various therapeutic
and agricultural applications. Further systematic investigations are warranted to fully elucidate
the potential of modifying the 7-position of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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